10,12-Pentacosadiynoic acid
Overview
Description
Synthesis Analysis
The synthesis of 10,12-pentacosadiynoic acid and its derivatives has been explored through various methods, including the Ahmad-Strong method for synthesizing related pentadecynoic acids. These methods highlight the compound's versatility and the potential for further modification to explore new properties and applications (Howton & Stein, 1969).
Molecular Structure Analysis
The molecular architecture of 10,12-pentacosadiynoic acid has been studied through techniques like infrared spectroscopy and surface-enhanced Raman scattering. These studies reveal a reversible thermochromic disordered-to-regular trans-zigzag transition, indicating the compound's potential for applications in temperature sensing and other areas where molecular structure changes are desirable (Lim et al., 2007).
Chemical Reactions and Properties
Photopolymerization reactions of 10,12-pentacosadiynoic acid, especially when used in conjunction with other materials, have been a focus of research. These reactions often result in the formation of polydiacetylenes with unique properties, such as fluorescence and thermochromism, which can be tailored for specific applications (Yeboah et al., 2021).
Physical Properties Analysis
The physical properties of 10,12-pentacosadiynoic acid, such as its phase behavior and interaction with other compounds, have been explored to understand its potential in creating advanced materials. For instance, the Langmuir–Blodgett technique has been applied to study the adsorption of proteins on surfaces modified with 10,12-pentacosadiynoic acid, providing insights into its utility in biomedical applications (Norde, Giesbers & Pingsheng, 1995).
Chemical Properties Analysis
The chemical properties of 10,12-pentacosadiynoic acid, including its reactivity and the formation of supramolecular aggregates, have been studied to exploit its potential in creating novel nanostructures and materials. These studies have shown that 10,12-pentacosadiynoic acid can form worm-like supramolecular structures, indicating its potential for use in creating advanced materials with specific functionalities (Cho et al., 2014).
Scientific Research Applications
Radiation-Processing Dosimetry : A study by Soliman, Beshir, and Abdel-Fattah (2013) in the International Journal of Polymeric Materials and Polymeric Biomaterials found that polyvinyl butyral containing 10,12-pentacosadiynoic acid monomer can be used for radiation-processing dosimetry. This application is useful in dose ranges from 3-100 kGy depending on the monomer concentration (Soliman, Beshir, & Abdel-Fattah, 2013).
Protein Adsorption Suppression : Norde, Giesbers, and Pingsheng (1995) in Colloids and Surfaces B: Biointerfaces demonstrated that polymerized 10,12-pentacosadiyonic acid films effectively suppress protein adsorption due to steric repulsion of surfactant chains (Norde, Giesbers, & Pingsheng, 1995).
Molecular Simulation : Higashino, Mizoguchi, and Ogawa (1997) in the Japanese Journal of Applied Physics showed that simulations of molecular arrangements in 10,12-pentacosadiynoic acid Langmuir-Blodgett films successfully agree with experimental data. This provides a valuable tool for understanding complex organic compounds (Higashino, Mizoguchi, & Ogawa, 1997).
Thermochromic Applications : Guo, Zhu, Jiang, and Chen (2011) in Langmuir : the ACS journal of surfaces and colloids found that tethering carboxyl groups of poly(10,12-pentacosadiynoic acid) to a poly(vinyl alcohol) matrix can make it thermochromically reversible, highlighting its potential for thermochromic applications (Guo, Zhu, Jiang, & Chen, 2011).
Polymerization for Optically Uniform Films : A study by Dubas, Arslanov, and Kalinina (2015) in the Colloid Journal indicated that ultrathin films based on 10,12-pentacosadiynoic acid and 10,12-pentacosadiynamine can be efficiently polymerized, resulting in low shrinkage and optically uniform films with low bond conjugation (Dubas, Arslanov, & Kalinina, 2015).
Safety And Hazards
properties
IUPAC Name |
pentacosa-10,12-diynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-12,17-24H2,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUDRBWHCWYMQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
66990-33-8 | |
Record name | Poly(10,12-pentacosadiynoic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66990-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20337082 | |
Record name | 10,12-Pentacosadiynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10,12-Pentacosadiynoic acid | |
CAS RN |
66990-32-7 | |
Record name | 10,12-Pentacosadiynoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66990-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10,12-Pentacosadiynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10,12-Pentacosadiynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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